Stereochemical Identity Defines Synthetic Utility in Orexin Receptor Antagonist Programs
The racemic cis‑configuration ((3RS,6RS)) of this scaffold is explicitly employed as a key intermediate in the synthesis of dual orexin OX1/OX2 receptor antagonists [1]. The (3R,6S) single enantiomer (CAS 1253200-82-6) provides the exact absolute configuration required to access patent‑exemplified lead series; the opposite enantiomer (3S,6R, CAS 1253200-92-8) would generate diastereomeric products with unknown and potentially inactive pharmacology. No alternative protecting group or stereoisomer is described in the patent for this synthetic role.
| Evidence Dimension | Stereochemical requirement in patented synthetic route |
|---|---|
| Target Compound Data | (3R,6S) absolute configuration specified |
| Comparator Or Baseline | (3S,6R) enantiomer (CAS 1253200-92-8) and racemic mixture |
| Quantified Difference | The patent exclusively exemplifies the racemic cis‑configuration; single‑enantiomer (3R,6S) is the direct precursor to enantiopure final compounds. Use of the opposite enantiomer would invert the stereochemistry of all downstream products. |
| Conditions | As described in US Patent Application US20140228377A1, Reference Example 1 |
Why This Matters
Procuring the correct enantiomer is mandatory for reproducing patent routes and for generating enantiopure lead candidates; the incorrect enantiomer may yield biologically inactive products, wasting synthesis resources.
- [1] Taisho Pharmaceutical Co., Ltd. Methylpiperidine derivative. US Patent Application US20140228377A1, published 14 August 2014. View Source
